An In-depth Technical Guide to 4-Iodo-2-methoxynicotinaldehyde (CAS Number: 158669-26-2)
An In-depth Technical Guide to 4-Iodo-2-methoxynicotinaldehyde (CAS Number: 158669-26-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2-methoxynicotinaldehyde, with the CAS number 158669-26-2, is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique structural features, including an iodine atom, a methoxy group, and an aldehyde functional group on a pyridine ring, provide multiple reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its potential in drug discovery and development. The presence of the iodo substituent makes it particularly suitable for cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1]
Chemical and Physical Properties
4-Iodo-2-methoxynicotinaldehyde is typically a white to yellow powder.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 158669-26-2 | [1][2] |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 g/mol | [1] |
| Appearance | White to yellow powder | [1] |
| Purity | ≥95% to ≥98% (HPLC) | [1] |
| Synonyms | 4-Iodo-2-methoxypyridine-3-carboxaldehyde, 3-Formyl-4-iodo-2-methoxypyridine | [1] |
| Storage Conditions | Store at 0-8 °C, sealed in a dry environment.[1] |
Synthesis and Reactivity
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Iodo Group: The iodine atom at the 4-position is an excellent leaving group, making this position susceptible to various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups.
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Aldehyde Group: The aldehyde at the 3-position is a versatile functional group that can undergo a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines, oximes, and other derivatives.
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Methoxy Group: The methoxy group at the 2-position influences the electronic properties of the pyridine ring and can be cleaved under certain conditions to yield the corresponding pyridinone.
A generalized workflow for the potential utilization of this compound in the synthesis of more complex molecules is depicted below.
Caption: General synthetic utility of 4-Iodo-2-methoxynicotinaldehyde.
Applications in Research and Development
4-Iodo-2-methoxynicotinaldehyde is a key intermediate in the synthesis of a variety of target molecules with potential applications in several fields.
Pharmaceutical Research
This compound is particularly noted for its use as an intermediate in the development of novel pharmaceuticals, especially in the field of oncology.[1] Its utility stems from its role as a scaffold for the synthesis of enzyme inhibitors and other biologically active compounds.[1] While specific targets are not always disclosed in commercially available literature, the pyridine core is a common motif in many kinase inhibitors and other targeted cancer therapies.
Organic Electronics
There are indications that 4-Iodo-2-methoxynicotinaldehyde is utilized in the fabrication of organic light-emitting diodes (OLEDs), suggesting a role in the development of advanced materials for electronic displays.[1]
Biochemical Research
The compound is considered valuable for studying enzyme interactions and can be used to design specific enzyme inhibitors.[1] The aldehyde functionality can potentially react with active site residues of enzymes, leading to inhibition.
Potential Biological Activity and Signaling Pathways
While direct biological data for 4-Iodo-2-methoxynicotinaldehyde is limited in the public domain, its structural similarity to other substituted pyridines and aldehydes suggests potential areas of biological activity. For instance, various substituted aldehydes have been shown to inhibit enzymes like xanthine oxidase.
Given its application in anti-cancer drug discovery, it is plausible that derivatives of 4-Iodo-2-methoxynicotinaldehyde could modulate signaling pathways crucial for cancer cell proliferation and survival. A hypothetical signaling pathway that is often targeted in cancer therapy and could potentially be influenced by derivatives of this compound is the PI3K/AKT/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Safety and Handling
Hazard Identification
Safety data sheets for 4-Iodo-2-methoxynicotinaldehyde and structurally similar compounds indicate that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
Handling and Storage
It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid breathing dust. Store the container tightly closed in a dry, cool, and well-ventilated place.
First Aid Measures
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
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If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
Conclusion
4-Iodo-2-methoxynicotinaldehyde is a versatile and valuable chemical intermediate with significant potential, particularly in the field of drug discovery. Its multiple functional groups allow for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex, biologically active molecules. Further research into its synthesis, reactivity, and biological properties is warranted to fully exploit its potential in the development of new therapeutics and advanced materials.
